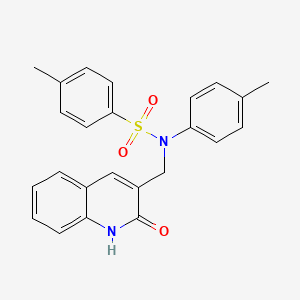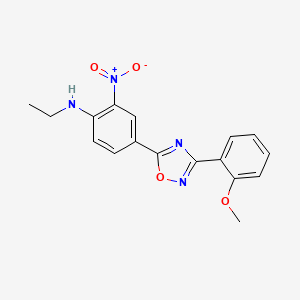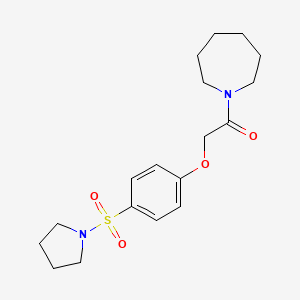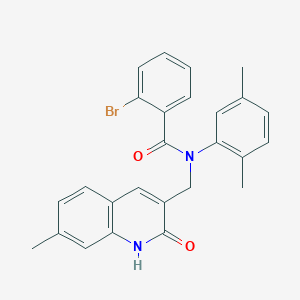
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTOB is a small molecule inhibitor of the enzyme 15-lipoxygenase (15-LOX) that is involved in the biosynthesis of inflammatory mediators.
Wirkmechanismus
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its pharmacological effects by inhibiting the activity of 15-LOX, which is involved in the biosynthesis of inflammatory mediators. By inhibiting 15-LOX, N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide reduces the production of leukotrienes and lipoxins, which are potent mediators of inflammation and oxidative stress. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects in preclinical models of inflammation and oxidative stress. It has been shown to reduce the production of inflammatory mediators such as leukotrienes and lipoxins, as well as oxidative stress markers such as reactive oxygen species and lipid peroxidation products. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve endothelial function and reduce atherosclerotic plaque formation in animal models of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for 15-LOX inhibition, as well as its stability and solubility in various media. However, N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also has some limitations, including its relatively high cost and limited availability, as well as its potential toxicity and off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, including its potential therapeutic applications in various diseases involving inflammation and oxidative stress. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential side effects and toxicity. Additionally, the development of more potent and selective inhibitors of 15-LOX may lead to the discovery of new therapeutic agents for the treatment of inflammatory and oxidative stress-related diseases.
Synthesemethoden
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process that involves the reaction of 4-acetamidophenylhydrazine with m-tolylglyoxal followed by cyclization with acetic anhydride to form the oxadiazole ring. The resulting compound is then subjected to a series of reactions to introduce the butanamide side chain. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases involving inflammation and oxidative stress. It has been shown to inhibit the activity of 15-LOX, which is involved in the biosynthesis of inflammatory mediators such as leukotrienes and lipoxins. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been tested in various preclinical models of inflammation and oxidative stress, including atherosclerosis, ischemic stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-5-3-6-16(13-14)21-24-20(28-25-21)8-4-7-19(27)23-18-11-9-17(10-12-18)22-15(2)26/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOKZGDPTWGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)










